![molecular formula C11H11ClF3NO B2896424 4-[3-(Trifluoromethyl)phenoxy]but-2-yn-1-amine hydrochloride CAS No. 2097936-61-1](/img/structure/B2896424.png)
4-[3-(Trifluoromethyl)phenoxy]but-2-yn-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-[3-(Trifluoromethyl)phenoxy]but-2-yn-1-amine hydrochloride” is a chemical compound. It is structurally similar to fluoxetine hydrochloride, an antidepressant of the selective serotonin reuptake inhibitor (SSRI) family . Fluoxetine hydrochloride is also known as “the pill of happiness” and was first marketed under the brand name Prozac .
Molecular Structure Analysis
The molecular structure of this compound is similar to that of fluoxetine hydrochloride, which is (±)-N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine .Chemical Reactions Analysis
The thermal behavior of fluoxetine hydrochloride, a structurally similar compound, has been studied using thermoanalytical techniques . In an inert atmosphere, its decomposition took place as two mass loss events with a residue of 0.13% at the end of the run . In an air atmosphere, decomposition occurred in three steps, the last one as a result of the oxidative burning of the carbonaceous matter .Aplicaciones Científicas De Investigación
4-[3-(Trifluoromethyl)phenoxy]but-2-yn-1-amine hydrochloride has shown promising results in various scientific research applications. It has been extensively studied in the field of medicinal chemistry, where it has shown potential in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. It has also been used as a tool for studying protein-protein interactions and as a fluorescent probe for detecting reactive oxygen species.
Mecanismo De Acción
The mechanism of action of 4-[3-(Trifluoromethyl)phenoxy]but-2-yn-1-amine hydrochloride is not fully understood. However, it is believed to act through multiple pathways, including inhibition of enzymes, modulation of protein-protein interactions, and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, it induces apoptosis by activating the caspase pathway. It has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. In addition, it has been shown to modulate protein-protein interactions, which may have implications for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-[3-(Trifluoromethyl)phenoxy]but-2-yn-1-amine hydrochloride in lab experiments is its stability and solubility in various solvents. It also has a high purity, which makes it ideal for use in medicinal chemistry research. However, one of the limitations is its relatively high cost, which may limit its use in some labs.
Direcciones Futuras
There are several future directions for the research of 4-[3-(Trifluoromethyl)phenoxy]but-2-yn-1-amine hydrochloride. One area of interest is the development of new derivatives of this compound that may have improved efficacy and lower toxicity. Another direction is the study of its potential use in the treatment of other diseases, such as Parkinson's disease and Huntington's disease. Furthermore, the use of this compound as a fluorescent probe for detecting reactive oxygen species may have implications for the development of new diagnostic tools for various diseases.
Conclusion:
In conclusion, this compound is a promising compound that has shown potential in various scientific research applications. Its unique properties make it an ideal candidate for use in medicinal chemistry research, where it may have implications for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and to explore its potential use in the treatment of other diseases.
Métodos De Síntesis
The synthesis of 4-[3-(Trifluoromethyl)phenoxy]but-2-yn-1-amine hydrochloride involves the reaction between 4-(Trifluoromethyl)phenol and 1-Bromo-4-butyn-2-ol in the presence of a base. The resulting product is then treated with HCl to obtain the hydrochloride salt. This method has been optimized to achieve high yields and purity of the final product.
Propiedades
IUPAC Name |
4-[3-(trifluoromethyl)phenoxy]but-2-yn-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO.ClH/c12-11(13,14)9-4-3-5-10(8-9)16-7-2-1-6-15;/h3-5,8H,6-7,15H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADYHZNWOBSSDSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC#CCN)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

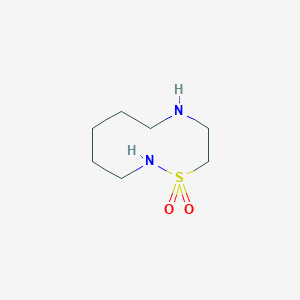


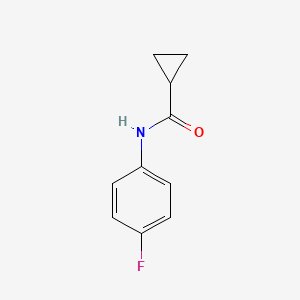

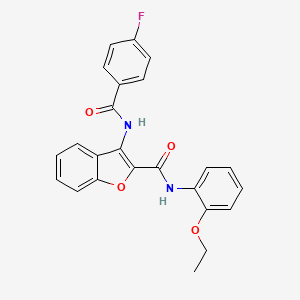
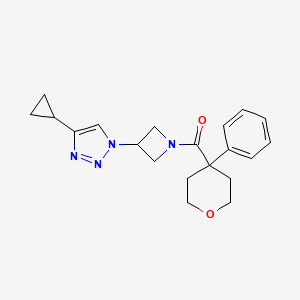
![2-thioxo-5-[(4H-1,2,4-triazol-4-ylamino)methylidene]dihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B2896353.png)

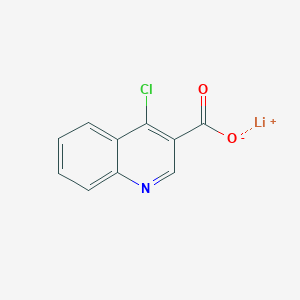

![Methyl 2'-amino-6'-ethyl-1,7'-dimethyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2896359.png)
![1-[4-(2-Chloropyridine-4-carbonyl)piperazin-1-yl]-2-methyl-2-phenylpropan-1-one](/img/structure/B2896360.png)
![1-Oxaspiro[4.6]undecan-2-ylmethanol](/img/structure/B2896362.png)